ドクサートナトリウム

概要

説明

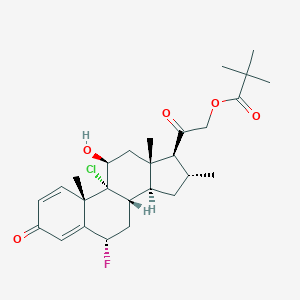

Docusate sodium, also known as dioctyl sodium sulfosuccinate, is a widely used compound in the medical field, primarily as a stool softener. It is an anionic surfactant that helps to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass. This compound is commonly used to treat constipation and is available in various forms, including oral and rectal administration .

作用機序

Target of Action

Docusate sodium, also known as dioctyl sulfosuccinate, is primarily targeted at the gastrointestinal tract . It acts on the stool within the gut, which is the primary target of its action .

Mode of Action

Docusate sodium is an anionic surfactant . It works by reducing the surface tension of the stool, which allows more intestinal water and fats to combine with the stool . This process results in a softer fecal mass . The compound’s interaction with its target leads to an increase in the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .

Biochemical Pathways

It is known that the compound’s surfactant effect in the intestines allows fat and water into the feces to soften the stool .

Pharmacokinetics

Docusate sodium exerts its clinical effect in the gastrointestinal tract . There is some evidence that docusate sodium is absorbed and is excreted in the bile . It is also capable of enhancing the absorption of certain compounds administered concomitantly . The onset of action of docusate sodium is 6-72 hours orally and 2-15 minutes rectally .

Result of Action

The primary molecular and cellular effect of docusate sodium’s action is the softening of the stool. This is achieved by increasing the amount of water the stool absorbs in the gut . This effect decreases the strain and discomfort associated with constipation .

科学的研究の応用

Docusate sodium has a wide range of applications in scientific research, including:

生化学分析

Biochemical Properties

Docusate Sodium acts as a surfactant laxative, promoting the incorporation of water and fats into the stool through a reduction in surface tension, resulting in a softer fecal mass . This biochemical property allows Docusate Sodium to interact with the biomolecules within the gastrointestinal tract, particularly the water and lipid components of the stool .

Cellular Effects

Docusate Sodium exerts its effects on the cells lining the gastrointestinal tract. It increases the secretion of water, sodium, chloride, and potassium, while decreasing the absorption of glucose and bicarbonate . This results in a softer stool that is easier to pass, thereby alleviating constipation .

Molecular Mechanism

The molecular mechanism of Docusate Sodium involves its surfactant effect in the intestines, which allows fat and water into the feces to soften the stool . This is achieved by reducing the surface tension at the oil-water interface within the stool, thereby facilitating the incorporation of water and lipids into the stool mass .

Temporal Effects in Laboratory Settings

The onset of action of Docusate Sodium is between 6-72 hours when administered orally, and between 2-15 minutes when administered rectally . The effectiveness of Docusate Sodium in treating constipation remains unclear, as several studies report it to be no more effective than a placebo for increasing the frequency of stool or stool softening .

Dosage Effects in Animal Models

While Docusate Sodium is generally considered safe for use in animals, there are potential side effects that pet owners should be aware of. These can include diarrhea, vomiting, abdominal pain, and dehydration . When administered at 3–5 times the recommended dosage, Docusate Sodium has been reported to produce severe diarrhea, rapid dehydration, and death in horses .

Metabolic Pathways

Docusate Sodium is metabolized in the liver, where it undergoes significant first-pass metabolism, forming both active and inactive metabolites . Although Docusate Sodium undergoes hepatic metabolism and has high plasma protein binding, there have been no reports of clinically apparent hepatotoxicity .

Subcellular Localization

Given its function as a stool softener and its mechanism of action, it is likely that Docusate Sodium primarily localizes within the gastrointestinal tract where it exerts its effects .

準備方法

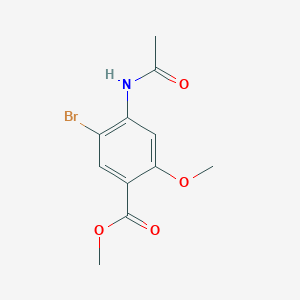

Synthetic Routes and Reaction Conditions: Docusate sodium is synthesized through the esterification of sulfosuccinic acid with 2-ethylhexanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain docusate sodium in its pure form .

Industrial Production Methods: In industrial settings, docusate sodium is produced on a larger scale using similar synthetic routes. The process involves the continuous esterification of sulfosuccinic acid with 2-ethylhexanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the desired purity and quality .

化学反応の分析

Types of Reactions: Docusate sodium primarily undergoes hydrolysis and oxidation reactions. In the presence of strong acids or bases, it can hydrolyze to form sulfosuccinic acid and 2-ethylhexanol. Additionally, it can undergo oxidation reactions, especially when exposed to strong oxidizing agents .

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Strong oxidizing agents (e.g., potassium permanganate) under controlled temperature and pH conditions.

Major Products Formed:

Hydrolysis: Sulfosuccinic acid and 2-ethylhexanol.

Oxidation: Various oxidized derivatives of docusate sodium, depending on the specific conditions and reagents used.

類似化合物との比較

Polyethylene glycol 3350: Another commonly used laxative that works by retaining water in the stool, resulting in softer stools and easier bowel movements.

Lactulose: A synthetic sugar used to treat constipation by drawing water into the bowel, softening the stool.

Magnesium hydroxide: An osmotic laxative that increases water in the intestines, promoting bowel movements.

Uniqueness of Docusate Sodium: Docusate sodium is unique in its dual role as a stool softener and an anionic surfactant. Unlike other laxatives that primarily work by osmosis or increasing bowel motility, docusate sodium specifically reduces the surface tension of stools, facilitating the incorporation of water and fats. This unique mechanism makes it particularly effective for patients who need to avoid straining during bowel movements .

特性

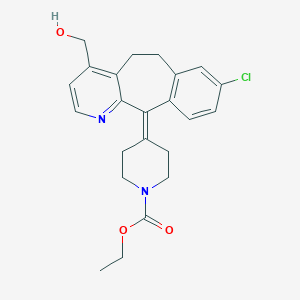

IUPAC Name |

sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBXTVYXVQYAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10041-19-7 (Parent) | |

| Record name | Docusate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022959 | |

| Record name | Docusate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline] | |

| Record name | Docusate sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER (G/L): 15 (25 °C), 23 (40 °C), 30 (50 °C), 55 (70 °C); SOL IN CARBON TETRACHLORIDE, PETROLEUM ETHER, NAPHTHA, XYLENE, DIBUTYL PHTHALATE, LIQUID PETROLATUM, ACETONE, ALCOHOL, VEGETABLE OILS; VERY SOL IN WATER-MISCIBLE ORGANIC SOLVENTS, FREELY SOL IN GLYCERIN, Water Solubility = 71000 mg/L @ 25 °C | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies suggest that these salts of dioctylsulfosuccinic acid lower the surface tension of the stool to permit water and lipids to enter more readily and thus soften the feces. ... More recent evidence indicates that they may stimulate the secretion of water and electrolytes on contact with the mucosa., Reduce surface film tension of interfacing liquid contents of the bowel, promoting permeation of additional liquid into the stool to form a softer mass. /Laxatives/ | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, WAX-LIKE SOLID | |

CAS No. |

577-11-7 | |

| Record name | Docusate sodium [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docusate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCUSATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F05Q2T2JA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) SODIUM SULFOSUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3065 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)

![8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B194729.png)

![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)